molecular formula C20H14Cl3N5 B2598580 4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine CAS No. 321385-77-7

4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine

Cat. No.: B2598580
CAS No.: 321385-77-7
M. Wt: 430.72
InChI Key: WKHVPWTUJNWJNU-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridazine ring, and multiple chlorinated phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the pyridazine ring: This step involves the cyclization of a suitable precursor, such as a hydrazone, with a dicarbonyl compound.

    Chlorination: The chlorinated phenyl groups are introduced through electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2,6-diphenylpyridine
  • 2,4-dichlorobenzyl alcohol

Uniqueness

4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine is unique due to its combination of a pyrazole ring and a pyridazine ring, along with multiple chlorinated phenyl groups. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3N5/c21-14-4-1-12(2-5-14)17-11-25-28(20(17)24)19-8-7-16(26-27-19)9-13-3-6-15(22)10-18(13)23/h1-8,10-11H,9,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHVPWTUJNWJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=NN=C(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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